Hypertensinamide

Description

ANGIOTENSIN AMIDE is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

The octapeptide amide of bovine angiotensin II used to increase blood pressure by vasoconstriction.

Structure

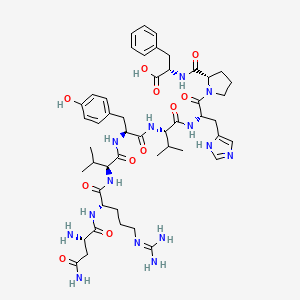

2D Structure

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPVVOOBQVVUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70N14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-73-6 | |

| Record name | Angiotensin amide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Angiotensinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Angiotensin Peptides Within the Renin Angiotensin System: a Foundational Overview

Historical Context of Angiotensin Peptide Research

The history of the RAS and angiotensin research spans nearly two centuries, with early observations linking kidney function to blood pressure regulation. ahajournals.org The pressor effect of renal extracts was reported in 1898, and the term "renin" was introduced. ahajournals.org The subsequent decades saw significant research culminating in the discovery of angiotensin II (Ang II), the primary effector peptide of the RAS, and its receptors in 2000. ahajournals.org The understanding of the RAS has continued to evolve with the identification of additional components and pathways beyond the classical view. nih.govahajournals.orgahajournals.org Early research also explored the effects of related compounds, such as the demonstration in 1968 that injection of angiotensin amide into the hypothalamus caused a specific drinking response in rats. nih.gov

Components and Functional Interplay of the Renin-Angiotensin System (RAS)

The RAS involves a series of enzymatic steps that process precursor proteins into biologically active peptides. nih.govgenome.jp The system is ubiquitous, involving multiple organ systems, including the kidneys, lungs, systemic vasculature, adrenal cortex, and brain. nih.gov

Angiotensinogen (B3276523) and Renin-Mediated Cleavage

The process begins with angiotensinogen, a protein primarily synthesized and secreted by the liver. nih.govfrontiersin.org Angiotensinogen is considered the starting substrate and carrier of the angiotensin peptides. genome.jpfrontiersin.org Renin, an aspartyl protease primarily released by the juxtaglomerular cells in the kidneys in response to stimuli like decreased renal blood flow or reduced sodium delivery, cleaves angiotensinogen. wikipedia.orgnih.govcvphysiology.comproteopedia.org This cleavage occurs at a specific leucine-valine peptide bond near the N-terminus of angiotensinogen. proteopedia.orgwikipedia.org This rate-limiting step in the RAS cascade releases the decapeptide angiotensin I (Ang I). frontiersin.orgproteopedia.org While angiotensinogen was initially thought to be a passive substrate, recent studies suggest it plays a more active role in regulating its cleavage by renin through conformational changes. frontiersin.org Renin has also been shown to cleave complement C3, although angiotensinogen is its preferred substrate. frontiersin.org

Angiotensin-Converting Enzyme (ACE) and Angiotensin II Generation

Angiotensin I, an inactive decapeptide, is primarily converted to the biologically active octapeptide angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). wikipedia.orgnih.govnih.govyoutube.com ACE is a peptidyl-dipeptidase predominantly found on the surface of vascular endothelial cells, particularly in the lungs. wikipedia.orgnih.gov ACE cleaves two amino acids from the C-terminal of Ang I to form Ang II. nih.gov Ang II is the major bioactive product of the classical RAS and is a potent vasoconstrictor, increasing systemic vascular resistance and blood pressure. wikipedia.orgcvphysiology.com It also stimulates the secretion of aldosterone (B195564) from the adrenal cortex, leading to increased sodium and water reabsorption by the kidneys, further increasing blood volume and blood pressure. wikipedia.orgclevelandclinic.orgcvphysiology.com Ang II has a short half-life in circulation, typically less than 60 seconds, before being degraded by peptidases. nih.gov While ACE is the primary enzyme responsible for Ang II generation in the classical pathway, alternative ACE-independent pathways involving enzymes like chymase and cathepsin G also contribute to Ang II formation in various tissues. nih.govresearchgate.netoup.comscielo.br

Angiotensin-Converting Enzyme 2 (ACE2) and Angiotensin-(1-7) Pathways

The understanding of the RAS expanded significantly with the discovery of angiotensin-converting enzyme 2 (ACE2), a homologue of ACE. ahajournals.orgnih.gov Unlike ACE, ACE2 functions as a monocarboxypeptidase. nih.govportlandpress.com ACE2 primarily cleaves Ang II to form the heptapeptide (B1575542) angiotensin-(1-7) (Ang-(1-7)). ahajournals.orgnih.govportlandpress.com ACE2 can also cleave Ang I to form angiotensin-(1-9) (Ang-(1-9)), although with lower catalytic efficiency than the conversion of Ang II to Ang-(1-7). portlandpress.com The ACE2/Ang-(1-7)/Mas receptor axis is considered a counter-regulatory arm of the RAS, generally opposing many of the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mediated by the Ang II/AT1 receptor axis. ahajournals.orgnih.govresearchgate.netimrpress.comphysiology.org Ang-(1-7) primarily exerts its effects by binding to the Mas receptor. nih.govportlandpress.comresearchgate.net The ACE2/Ang-(1-7)/Mas axis plays a protective role in various organs, including the heart, kidneys, and brain. nih.govimrpress.comphysiology.org

Beyond Angiotensin II: Angiotensin III, Angiotensin IV, and Other Peptides

The RAS involves several other biologically active peptide fragments generated through the further metabolism of Ang II and other angiotensins by various peptidases. wikipedia.orgnih.govfrontiersin.org

Angiotensin III (Ang III): A heptapeptide formed by the removal of the N-terminal aspartic acid residue from Ang II, primarily by aminopeptidase (B13392206) A. wikipedia.orgfrontiersin.orgresearchgate.net Ang III retains significant biological activity, possessing approximately 40% of the vasopressor activity of Ang II but 100% of its aldosterone-stimulating activity. wikipedia.orgwikipedia.org It is considered one of the main effector peptides of the brain RAS and can act via AT1 and AT2 receptors. wikipedia.orgfrontiersin.orgresearchgate.net

Angiotensin IV (Ang IV): A hexapeptide formed by the removal of the N-terminal arginine residue from Ang III, mainly by aminopeptidase N. frontiersin.org Ang IV acts through the insulin-regulated aminopeptidase (IRAP), also known as the AT4 receptor, and has been implicated in cognitive function, blood flow regulation, and growth processes. genome.jpfrontiersin.orgresearchgate.netguidetoimmunopharmacology.org

Angiotensin-(1-7): As mentioned above, this heptapeptide is primarily formed by ACE2 cleavage of Ang II and acts via the Mas receptor, generally counteracting the effects of Ang II. ahajournals.orgnih.govportlandpress.comresearchgate.netphysiology.org

Angiotensin-(1-9): A nonapeptide formed by ACE2 cleavage of Ang I. portlandpress.comfrontiersin.org While initially thought to be inactive, it can be further processed by ACE to form Ang-(1-7). scielo.brportlandpress.com

Other Peptides: The RAS also includes other peptide fragments like Ang-(3-7), Ang-(3-4), and Ang-(1-5), which are generated through the metabolism of larger angiotensin peptides by various enzymes. researchgate.netfrontiersin.org The roles of some of these peptides are still under investigation, but some, like Ang-(3-7), have been shown to have effects on cardiac remodeling. frontiersin.org Alamandine (B1532146), formed by the decarboxylation of the N-terminal aspartate of Ang-(1-7), is another peptide in the counter-regulatory arm, acting via the MrgD receptor. ahajournals.orgfrontiersin.org

The interplay between these different peptides and their respective receptors (AT1, AT2, Mas, AT4/IRAP, MrgD) contributes to the complexity and fine-tuning of the RAS, allowing for diverse physiological responses. elsevier.esahajournals.orggenome.jpresearchgate.net

Angiotensin Amide: Definition and Significance as a Research Compound

Angiotensin amide, also known as angiotensinamide, is a synthetic peptide that is structurally related to angiotensin II. cymitquimica.com It is an octapeptide amide cymitquimica.com, meaning it consists of eight amino acids and has an amide group at the C-terminus instead of the free carboxyl group found in the naturally occurring angiotensin II. Its chemical formula is C49H70N14O11 and its molecular weight is 1031.17 g/mol . cymitquimica.com

Angiotensin amide is primarily significant as a research compound used to study the effects of angiotensin peptides, particularly in the context of the cardiovascular system and blood pressure regulation. cymitquimica.com Its pharmacological properties, including its ability to increase blood pressure through vasoconstriction, make it a subject of interest in cardiovascular research. cymitquimica.com Early studies utilized angiotensin amide to investigate the central effects of angiotensin peptides, demonstrating its ability to induce a drinking response when injected into the hypothalamus of rats. nih.gov While it can influence cardiovascular function and fluid homeostasis, it is not commonly used as a therapeutic agent. cymitquimica.com Understanding the characteristics of angiotensin amide is considered essential for exploring potential applications in medical science and pharmacology. cymitquimica.com

Here is a table summarizing some key characteristics of Angiotensin Amide as a research compound:

| Property | Value / Description | Source |

| Chemical Name | Angiotensin amide (Angiotensinamide) | cymitquimica.com |

| Structure Type | Octapeptide amide | cymitquimica.com |

| Chemical Formula | C49H70N14O11 | cymitquimica.com |

| Molecular Weight | 1031.17 g/mol | cymitquimica.com |

| CAS Number | 53-73-6 | cymitquimica.com |

| Biological Activity | Can increase blood pressure by vasoconstriction | cymitquimica.com |

| Research Significance | Used in cardiovascular research to study RAS effects | cymitquimica.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Detailed research findings involving angiotensin amide often focus on its effects on vascular tone, blood pressure, and its interactions within the complex RAS network in experimental settings. Its use as a research tool has contributed to the broader understanding of how angiotensin peptides influence physiological processes.

Synthetic Methodologies and Structural Modifications of Angiotensin Amide Analogues

Enzymatic Approaches to Angiotensin Amide Synthesis

Enzymatic synthesis offers an alternative to traditional chemical methods for peptide production, often providing advantages in terms of specificity and milder reaction conditions. Proteolytic enzymes, typically known for peptide hydrolysis, can be utilized in reverse or under specific conditions to catalyze peptide bond formation through condensation reactions. oup.comresearchgate.netoup.com

Papain-Catalyzed Condensation Reactions

Papain, a cysteine protease, has been demonstrated to catalyze the condensation of peptide fragments to synthesize protected peptides, including protected valine-5 angiotensin II amide-1. oup.comresearchgate.netoup.comnii.ac.jp In these reactions, t-butoxycarbonylpeptides can serve as the carboxyl component, reacting with peptide ethyl esters as the amine component. The papain-catalyzed condensation typically yields the oligopeptide in its ester form. oup.comresearchgate.net Research has explored the use of papain for the enzymatic synthesis of amido amines from protected amino acids and aromatic diamines, where the amide product can precipitate, potentially preventing further reactions. researchgate.net Papain has also been used to catalyze the synthesis of protected amino acid amides from protected amino acid esters and aminoantipyrine. researchgate.net

Utilization of Nagarse (Subtilisin BPN′) and Microbial Metalloenzymes

Besides papain, other proteolytic enzymes like Nagarse (Subtilisin BPN′) and microbial metalloenzymes, such as one isolated from Streptomyces caespitosus, have been employed in the enzymatic synthesis of protected valine-5 angiotensin II amide-1. oup.comresearchgate.netoup.comnii.ac.jp Unlike papain, condensation reactions catalyzed by Nagarse and the microbial metalloenzyme from St. caespitosus have been shown to yield products in the carboxyl-free form. oup.comresearchgate.net This highlights the different catalytic outcomes possible with various enzymes in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Angiotensin Amide Analogues

Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for the synthesis of peptides, including angiotensin amide analogues. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support. rsc.org

Fmoc-Based SPPS Techniques for Angiotensin II Amide Analogues

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a common approach in SPPS due to the lability of the Fmoc group to mild basic conditions, allowing for orthogonal deprotection while side-chain functional groups are protected with acid-labile groups. rsc.orgmdpi.com This methodology is frequently applied to the synthesis of angiotensin II amide analogues. researchgate.nettandfonline.com The peptide chain is assembled on a resin, and Fmoc groups are removed in each cycle using a base like piperidine, allowing the next amino acid to be coupled. mdpi.comtandfonline.com

Application of Rink Amide Resin for Amidated Peptides

For the synthesis of peptide amides, such as angiotensin amide analogues which have a C-terminal amide, Rink amide resin is a commonly utilized solid support. mdpi.comtandfonline.comresearchgate.netoup.com This resin is specifically designed to yield C-terminal amides upon cleavage from the solid support using acidic conditions, typically trifluoroacetic acid (TFA). mdpi.comtandfonline.comoup.comresearchgate.net The Fmoc-protected amino acid is attached to the Rink amide linker on the resin, and subsequent amino acids are coupled using standard Fmoc-SPPS protocols. mdpi.comtandfonline.com However, studies have indicated that Rink amide resin can be susceptible to linker decomposition under TFA cleavage conditions, potentially leading to the formation of C-terminal N-alkylated peptide amides, particularly with sensitive amino acids like Tryptophan. tandfonline.comresearchgate.net The use of additives like 1,3-dimethoxybenzene (B93181) in the cleavage cocktail has been shown to help prevent this side reaction. researchgate.net

Synthesis of Hydroxyethylamine Angiotensin Analogues with Amide Bond Replacements

The synthesis of hydroxyethylamine analogues of angiotensins II, III, and IV has been achieved using solid-phase methods. This approach involves the alkylation of a resin-bound peptide with an iodomethylketone derivative of the N-terminal amino acid. nih.gov Subsequently, reduction of the resulting intermediate with sodium borohydride (B1222165) yields the desired hydroxyethylamine analogue. nih.gov Iodomethylketones, essential reagents in this synthesis, can be prepared in good yields from commercially available N-protected amino acids. nih.gov

This specific amide bond replacement, while potentially reducing the affinity of the analogues compared to the native peptides, has been shown to substantially increase their stability against enzymatic degradation. nih.govwsu.edu Hydroxyethylamine dipeptide isosteres can also be prepared via the ring opening of epoxides by amino acids. researchgate.net

Synthesis of L-Proline Amide Derivatives for Enzyme Inhibition Studies

L-proline amide derivatives have been synthesized and investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors. The synthesis typically involves the reaction of L-proline with various carboxylic acid chlorides in the presence of pyridine (B92270) as a solvent. aip.orgaip.orgresearchgate.net The reactions are monitored using techniques such as Thin Layer Chromatography (TLC), and the structures of the synthesized compounds are characterized using spectroscopic methods including FT-IR, 1H-NMR, and mass spectrometry. aip.orgaip.orgresearchgate.net

Studies employing molecular docking have examined the inhibitory activity of these L-proline amide derivatives against ACE. aip.orgaip.orgresearchgate.net Research findings indicate that these derivatives exhibit enzyme inhibitory activity. aip.orgaip.orgresearchgate.net For instance, one study highlighted a specific derivative, B2, which demonstrated good inhibition potency in in vitro ACE-inhibitory tests using human blood samples, supported by favorable binding results in molecular docking studies. aip.orgaip.orgresearchgate.net The higher inhibitory activity of this derivative was suggested to be related to the formation of hydrogen bonds with residues in the active site of ACE. aip.orgaip.orgresearchgate.net These studies often compare the activity of the synthesized compounds to reference ACE inhibitors like Captopril and Enalapril. aip.orgaip.orgresearchgate.net The incorporation of a proline or proline derivative is a common feature in many antihypertensive drugs that act as ACE inhibitors. liverpool.ac.uk

Design and Synthesis of Cyclic Amide-Linked Angiotensin Analogues

Cyclization strategies involving amide linkages have been extensively employed in the design and synthesis of constrained angiotensin analogues. This approach aims to reduce the conformational flexibility of the peptide, providing insights into the bioactive conformation and enhancing properties like stability and receptor binding. mdpi.comresearchgate.net

Strategies for Amide Bridge Formation (e.g., Lysine-Glutamic Acid Linkages)

Amide bridge formation, also known as lactam bridge formation, is a common strategy for cyclizing peptides. researchgate.net This involves creating an amide bond between reactive side chains of amino acids within the peptide sequence. A frequently used approach in synthesizing cyclic amide-linked angiotensin II analogues is the formation of an amide linkage between the side chain amino group of a Lysine residue and the side chain carboxyl group of a Glutamic Acid residue. mdpi.comresearchgate.net These linkages are often introduced at positions considered less critical for the peptide's biological activity, such as positions 3 and 5 in Angiotensin II. mdpi.comresearchgate.net Amide bond formation for cyclization can be achieved on solid support, which can help minimize intermolecular reactions like cyclodimerization, particularly for shorter peptides. rsc.org This method offers advantages over disulfide bridges due to the chemical inertness of amide bonds. researchgate.net

Conformational Constraint Introduction via Cyclization

The primary purpose of cyclization in angiotensin analogues is to introduce conformational constraints. mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov By fixing certain parts of the peptide backbone or side chains, cyclization limits the number of possible conformations the molecule can adopt. researchgate.net Amide linkages (lactam bridges) are effective in restricting conformational freedom. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov The position and size of the resulting ring structure are critical factors influencing the degree and nature of the conformational constraint. researchgate.net Studies have explored cyclization at various positions within the angiotensin sequence, including between residues 1 and 8, 2 and 8, 3 and 8, and 3 and 5, as well as N-terminal to C-terminal cyclizations. nih.gov Different ring sizes, such as 11-membered and 13-membered macrocycles, have been synthesized to investigate their impact on conformation and activity. frontiersin.org

Impact of Cyclization on Bioactive Conformation and Receptor Binding

Cyclization significantly impacts the bioactive conformation and receptor binding of angiotensin analogues. By restricting conformation, cyclic analogues can help to elucidate the specific three-dimensional structure of the peptide that is recognized by its receptor. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR methods like ROESY, NOESY, COSY, and TOCSY, are commonly used to deduce the conformation of these cyclic peptides. mdpi.comresearchgate.net

The impact on biological activity varies depending on the cyclization strategy and the residues involved. Some cyclic amide-linked analogues have been shown to retain significant contractile activity, albeit sometimes reduced compared to the linear peptide. nih.gov Others have been found to act as antagonists. nih.gov Studies on cyclic Angiotensin II analogues with amide linkages between positions 3 and 5 have been used to investigate the importance of the aromatic ring cluster (Tyr, His, Phe) for activity. mdpi.comresearchgate.netnih.gov Molecular modeling studies can suggest whether the conformation imposed by the cyclic structure is consistent with proposed bioactive conformations. nih.gov The position and size of the cyclic element are crucial for maintaining bioactivity and influencing the peptide's interaction with receptors. researchgate.net

Site-Directed Chemical Modification for Structure-Activity Relationship (SAR) Probes

Site-directed chemical modification is a powerful approach for probing the structure-activity relationships of angiotensin peptides. This involves selectively modifying specific amino acid residues within the peptide sequence to understand their role in receptor binding, activation, and downstream effects.

Chemical modifications can involve various strategies, including amino acid substitutions, incorporation of unnatural amino acids, or the introduction of chemical moieties that alter the electronic or steric properties of a specific site. researchgate.net For instance, cysteine-scanning mutagenesis, where individual amino acids are replaced by cysteine residues, can be used to map the binding site of receptors and evaluate the impact of these modifications on ligand binding affinity. nih.gov

Substitution Studies at Position 1 (e.g., Alkyl Amide Substitution)

Modification of the amino acid residue at position 1 of angiotensin II analogues, including those related to angiotensin amide, has been a subject of research to understand its influence on biological activity. Studies involving [asparagine]angiotensin II analogues have investigated the effects of alkyl-substituted amide groups at this position wikipedia.org, nih.gov.

The synthesis of [asparagine]angiotensin II analogues with alkyl-substituted amide groups at position 1 has been reported to elucidate the importance and influence of the side chain at this position wikipedia.org, nih.gov. For instance, analogues with N4,N4-dipropyl and N4,N4-diisopropyl substitutions on the asparagine residue at position 1 were synthesized and compared to [1-asparagine]angiotensin II (hypertensin, Ciba) and the N4,N4-dimethyl analogue wikipedia.org.

Detailed research findings indicate that while all tested compounds retained full intrinsic activity, their potency decreased as the size of the alkyl substituent on the carboxamide group increased wikipedia.org. Despite this reduction in potency, the alkylated analogues demonstrated an enhanced duration of action on rabbit aorta strips in vitro wikipedia.org. The relative potencies observed on rabbit aorta strips were 100% for hypertensin, followed by the dimethyl (46%), dipropyl (16%), and diisopropyl (9%) analogues wikipedia.org. Similar trends were observed in rat blood pressure assays, with relative potencies of 100%, 30%, 9%, and 7% for hypertensin, dimethyl, dipropyl, and diisopropyl analogues, respectively wikipedia.org. These findings highlight that modifications at position 1, specifically alkyl amide substitutions, can significantly influence the pharmacological profile of angiotensin II analogues, affecting both potency and duration of action.

Table 1: Relative Potency of Position 1 Alkyl Amide Substituted Angiotensin II Analogues wikipedia.org

| Analogue | Relative Potency (Rabbit Aorta Strips, %) | Relative Potency (Rat Blood Pressure, %) |

| [1-asparagine]angiotensin II (Hypertensin) | 100 | 100 |

| [1-(N4,N4-dimethyl)asparagine]angiotensin II | 46 | 30 |

| [1-(N4,N4-dipropyl)asparagine]angiotensin II | 16 | 9 |

| [1-(N4,N4-diisopropyl)asparagine]angiotensin II | 9 | 7 |

Alterations at Position 8 (e.g., Phenylalanine Replacement)

Alterations at the C-terminal position, particularly the replacement of Phenylalanine (Phe) at position 8, have a significant impact on the biological activity of angiotensin II and its analogues. Structure-activity relationship studies have underscored the importance of the C-terminal aromatic residue phenylalanine and the C-terminal carboxylate for agonist activity wikipedia.org, americanelements.com.

Replacement of the aromatic phenylalanine residue at position 8 with an aliphatic residue, such as Isoleucine (Ile), can result in the generation of antagonists wikipedia.org, americanelements.com. A well-known example is (Sar1, Ile8) Ang II (sarilesin), where Sarcosine (B1681465) (Sar) is at position 1 and Isoleucine is at position 8 wikipedia.org, nih.gov. Studies on angiotensin II analogues modified at the C-terminal position have probed structure/conformation-biological activity relationships nih.gov, americanelements.com. These studies emphasize the substantial impact that subtle conformational variations induced by structural alterations in the position 8 side chain have on biological properties nih.gov, americanelements.com. The phenylalanine-8 ring in the hormone is crucial for its steric influence and aromaticity, which are necessary to ensure a fully active conformation at the C-terminus nih.gov, americanelements.com. Specifically, the correct orientation of the position 8 carboxyl group relative to the phenyl group of the phenylalanine residue may be essential for the agonistic activation of the angiotensin receptor complex nih.gov, americanelements.com.

Replacing the aromatic ring on the C-terminal residue with a nonaromatic group can lead to an incorrect orientation of the carboxyl group, resulting in the appearance of antagonist properties nih.gov, americanelements.com. While steric effects of the side chain can be modulated by interactions with the peptide backbone, a correlation has been observed between the size of the side chain (e.g., the steric parameter Vγ), conformational properties in the backbone, and binding capacities in tested compounds nih.gov, americanelements.com. Modifications at the C-terminus of Angiotensin II have also been shown to affect binding to angiotensin-converting enzyme 2 (ACE2) and selectivity for angiotensin receptor types 1 (AT1R) and 2 (AT2R) guidetoimmunopharmacology.org. Studies involving terminally amidated analogues at the C-terminus demonstrated varied specificity for ACE2 binding guidetoimmunopharmacology.org.

Incorporation of Unnatural Amino Acids in Angiotensin Amide Sequences

The incorporation of unnatural amino acids into peptide sequences, including those related to angiotensin amide, is a strategy employed to generate peptidomimetics with potentially improved properties such as enhanced activity, increased metabolic stability, and altered conformational constraints uni.lu, nih.gov, , metabolomicsworkbench.org. This approach allows for the exploration of a chemical space beyond the 20 canonical amino acids.

Stepwise replacement of amino acid residues in angiotensin analogues with natural and unnatural amino acids has been used in the design and synthesis of peptidomimetics uni.lu. For instance, studies on Angiotensin IV peptidomimetics have involved the introduction of unnatural amino acids and conformational constraints to inhibit insulin-regulated aminopeptidase (B13392206) (IRAP) uni.lu.

The incorporation of nonnatural conformationally restricted amino acids has been utilized to replace native amino acids, such as proline, in angiotensin sequences like ANG 1-7, to predict and influence structural features nih.gov. Examples of unnatural amino acids explored in peptide modifications include Ac5c (1-aminocyclopentane-1-carboxylic acid) and Ac6c (1-aminocyclohexane-1-carboxylic acid), which have been incorporated into peptides to investigate structure-activity relationships nih.gov, . Beta-substituted amino acids are another class of unnatural amino acids that have been used to create more potent peptidomimetics of peptide hormones, including angiotensin . The addition of alkyl groups to the beta position can rigidify the residue and potentially enhance activity . Furthermore, the introduction of atypical moieties, such as D-amino acids or N-alkyl groups, through the incorporation of unnatural amino acids can obstruct the hydrolysis of peptide bonds by proteases, leading to increased biological stability . Ribosomal synthesis methods are also being explored for the incorporation of unnatural amino acids into peptides, enabling the creation of diverse libraries for research metabolomicsworkbench.org.

Enzymatic Processing and Degradation Mechanisms of Angiotensin Amide

Aminopeptidase-Mediated Hydrolysis of Angiotensin Amide

Aminopeptidases are a class of enzymes that cleave amino acids from the N-terminus of peptides. Several aminopeptidases are involved in the metabolism of angiotensins, including angiotensin amide.

Angiotensinase A Activity against Synthetic Angiotensin II Amide

The destruction of synthetic angiotensin II (specifically valyl5-angiotensin II amide) by blood or plasma is primarily mediated by an aminopeptidase (B13392206) referred to as angiotensinase A. psu.edu This enzyme, also known as Aminopeptidase A (APA), is a zinc metalloprotease that typically cleaves N-terminal acidic amino acid residues, such as aspartyl or glutamyl, from peptide substrates. ahajournals.orgplos.org Angiotensinase A activity is also known to be activated by Ca2+. plos.org Studies have indicated that angiotensinase A requires an alpha-L-aspartic acid or alpha-L-asparagine as the N-terminal amino acid in its substrate for cleavage. psu.edu

Role of Leucine-Aminopeptidase in Asparaginyl-Arginine Bond Cleavage

The initial cleavage of the asparaginyl-arginine bond in angiotensin amide has been suggested to potentially involve leucine-aminopeptidase. psu.edu However, research on alpha-L-arginyl-angiotensin II, a related peptide, indicates resistance to plasma enzymes despite being susceptible to leucine-aminopeptidase, suggesting the involvement of other enzymatic systems in plasma degradation. psu.edu Some studies propose that leucine-aminopeptidase may contribute to the degradation of both alpha-L-aspartyl-angiotensin II and alpha-L-angiotensin amide when incubated with plasma. psu.edu Different aminopeptidases exhibit varying substrate specificities towards N-terminal amino acids, which influences their activity against different peptides. nih.gov

Comparative Analysis of Angiotensin Amide Degradation Rates

Comparative studies have investigated the degradation rates of different angiotensin analogs by plasma enzymes. Human plasma has been shown to inactivate valyl5-angiotensin II amide at an appreciably faster rate compared to alpha-l-aspartyl-angiotensin II. psu.edu This suggests differences in the susceptibility of these related peptides to enzymatic hydrolysis in plasma. However, the precise role of aminopeptidases in the in vivo destruction of exogenously administered valyl5-angiotensin II amide remains a subject of investigation, with evidence suggesting that uptake by tissues may be a more significant mechanism for its removal from circulation. psu.edu

Angiotensin-Converting Enzyme (ACE) and Amide Bond Cleavage

Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin system, is a zinc metallopeptidase and a dipeptidyl carboxypeptidase. oup.comwikipedia.org While primarily known for converting angiotensin I to angiotensin II by cleaving a C-terminal dipeptide, ACE can also process substrates with amidated carboxyl groups. oup.com

Catalytic Mechanism of ACE on Amide C-N Bonds

ACE catalyzes the hydrolysis of peptide bonds, including the cleavage of amide C-N bonds in suitable substrates. The catalytic mechanism of ACE involves a promoted water mechanism. researchgate.netnih.govacs.orgacs.org A crucial residue in the active site, E384, performs a dual role, acting as a general base to activate a water molecule for nucleophilic attack and as a general acid to facilitate the cleavage of the amide C-N bond. researchgate.netnih.govacs.orgacs.org ACE is capable of cleaving C-terminal dipeptide amides and/or tripeptide amides from substrates that possess amidated carboxyl groups, which is relevant to the metabolism of angiotensin amide. oup.com

Angiotensin-Converting Enzyme 2 (ACE2) and Other Peptidases in Angiotensin Metabolism

Beyond the classical RAS pathway involving Angiotensin-Converting Enzyme (ACE) that generates Angiotensin II from Angiotensin I, other peptidases play crucial roles in the metabolism and degradation of angiotensins, influencing the balance of vasoactive peptides.

ACE2-Mediated Processing of Angiotensin II to Angiotensin-(1-7)

Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the non-classical RAS axis. Unlike ACE, which produces Angiotensin II, ACE2 primarily acts as a carboxypeptidase, cleaving the C-terminal phenylalanine from Angiotensin II to form Angiotensin-(1-7) imrpress.comnih.govwikipedia.org. This heptapeptide (B1575542), Angiotensin-(1-7), generally counteracts many of the effects of Angiotensin II, often promoting vasodilation, anti-inflammation, and anti-fibrosis imrpress.com. ACE2 is expressed in various tissues, including the heart, kidneys, and blood vessels imrpress.comwikipedia.org. While ACE2 can also cleave Angiotensin I to Angiotensin-(1-9), its hydrolytic activity on Angiotensin II is significantly higher imrpress.com. The ACE2/Angiotensin-(1-7)/Mas receptor axis is recognized for its protective roles, balancing the effects of the ACE/Angiotensin II/AT1 receptor axis imrpress.comnih.gov.

Contribution of Neprilysin, Prolyl-Endopeptidase, Thimet Endopeptidase, and Neurolysin

Several other peptidases contribute to the complex metabolism of angiotensins.

Neprilysin (NEP) : Also known as neutral endopeptidase (EC 3.4.24.11), neprilysin is involved in the degradation of various peptides, including angiotensins. NEP can cleave Angiotensin II into inactive fragments, such as Angiotensin-(1-4) and Angiotensin-(5-8) nova.eduportlandpress.complos.org. Additionally, NEP can generate Angiotensin-(1-7) from Angiotensin I physiology.orgahajournals.org and Angiotensin-(1-9) bjcardio.co.uk. Studies in the kidney suggest that NEP may be a significant contributor to Angiotensin-(1-7) generation in healthy tissue ahajournals.orgnih.gov.

Prolyl-Endopeptidase (PEP) : Also known as prolyl oligopeptidase (EC 3.4.21.26), PEP is a serine peptidase capable of cleaving peptide bonds on the C-terminal side of proline residues within a peptide chain nih.govahajournals.org. PEP can process both Angiotensin I and Angiotensin II to form Angiotensin-(1-7) by cleaving the Pro7-Phe8 bond nih.govahajournals.orgresearchgate.net. While present in various tissues, its contribution to Angiotensin-(1-7) formation can vary depending on the tissue and conditions ahajournals.orgnih.gov.

Thimet Endopeptidase (TOP) : Thimet oligopeptidase (EC 3.4.24.15) is another endopeptidase that has been implicated in the metabolism of angiotensins. TOP is known to generate Angiotensin-(1-7) from Angiotensin I researchgate.netplos.org.

Neurolysin (NL) : Neurolysin (EC 3.4.24.16) is a metallopeptidase that can metabolize Angiotensin II into inactive fragments, specifically Angiotensin-(1-4) and Angiotensin-(5-8) nova.eduportlandpress.complos.org. Neurolysin can also form Angiotensin-(1-7) from Angiotensin I nova.eduportlandpress.complos.org. Research suggests neurolysin may play a role in counteracting the effects of Angiotensin II nova.eduportlandpress.com.

The interplay between these enzymes creates a complex network of angiotensin peptide metabolism, influencing the local and systemic balance of vasoactive and vaso-protective peptides.

Interactions with Endocannabinoid Hydrolyzing Enzymes

Emerging research suggests potential interactions between the RAS and the endocannabinoid system, particularly concerning the enzymes responsible for endocannabinoid degradation.

Fatty Acid Amide Hydrolase (FAAH) and its Modulation of Angiotensin II Responses

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis of fatty acid amides, including the endocannabinoid anandamide. While the direct interaction between Angiotensin amide (the synthetic compound) and FAAH is not extensively documented in the provided search results, studies have explored the modulation of Angiotensin II responses by FAAH and endocannabinoids. Inhibition of FAAH leads to increased levels of endocannabinoids, which can interact with cannabinoid receptors and potentially influence cardiovascular function and modulate responses mediated by Angiotensin II wikipedia.org. This area of research highlights a potential point of cross-talk between the RAS and the endocannabinoid system, where enzymes like FAAH could indirectly impact angiotensin-mediated effects by altering the levels of signaling molecules in the endocannabinoid pathway.

Receptor Pharmacology and Structure Activity Relationships of Angiotensin Amide Analogues

Binding Affinity and Selectivity to Angiotensin Receptor Subtypes

The diverse physiological roles of the RAS are mediated by the binding of angiotensin peptides to a family of G protein-coupled receptors (GPCRs). Angiotensin amide and its analogues exhibit varying degrees of affinity and selectivity for these receptor subtypes, leading to a range of downstream effects.

Angiotensin Type 2 Receptor (AT2R) Interactions

The Angiotensin Type 2 Receptor (AT2R) is often considered to counterbalance the effects mediated by AT1R, mediating actions such as vasorelaxation and inhibiting cell growth. ahajournals.org Angiotensin amide analogues can interact with AT2R, and their affinity and selectivity relative to AT1R are key pharmacological characteristics. Ang II binds to AT2R with an affinity similar to AT1R, with a reported Kd of 2.3 nM. acs.org

Research has focused on developing AT2R-selective ligands. acs.orgdiva-portal.org Structural modifications of Ang II and its analogues can significantly alter their selectivity for AT2R versus AT1R. For example, some Ang II pseudopeptides incorporating turn mimetics have shown high AT2/AT1 selectivity and nanomolar affinity for AT2R. diva-portal.org The position of the arginine residue's guanidino group and the N-terminal end relative to the tyrosine side chain appear critical for AT2R affinity. diva-portal.org

Differences in the binding pockets of AT1R and AT2R contribute to the selectivity of ligands. The AT2R binding pocket can be more hydrophobic and compact compared to AT1R, influencing the binding of analogues like [Y]6-AII. acs.org Modifications at position 1 and 8 of Ang II can have different effects on affinity at AT1R and AT2R, indicating fundamental differences in their pharmacological profiles towards modified analogues. nih.gov

Mas Receptor and Angiotensin-(1-7) Signalling

The Mas receptor (MasR) is a GPCR that is a key component of the alternative RAS axis, primarily binding Angiotensin-(1-7) (Ang-(1-7)). ahajournals.orgresearchgate.net This axis is generally associated with protective cardiovascular effects, counteracting the actions of the classical ACE/Ang II/AT1R axis. ahajournals.org Ang-(1-7) preferably binds to MasR with much higher affinity than to AT1R and AT2R. ahajournals.org

While the direct interaction of "Angiotensin amide" with MasR is not explicitly detailed in the provided results, the role of MasR in Ang-(1-7) signaling is well-documented. Ang-(1-7) binding to MasR can activate signaling pathways involving phospholipase A, phosphoinositide 3 kinase (PI3K), and AKT, leading to eNOS activation. researchgate.net MasR activation has also been shown to modulate cAMP levels, suggesting coupling to Gαi-adenylyl cyclase signaling. frontiersin.org

Some studies suggest potential functional interdependence between AT2R and MasR, as antagonists for both receptors can inhibit the vasodepressor effects of endogenous Ang-(1-7). nih.gov This indicates a potential crosstalk or interaction between these two receptors in mediating the effects of Ang-(1-7).

MrgD Receptor as a Novel Angiotensin-(1-7) Receptor

The Mas-related G protein-coupled receptor D (MrgD) has been identified as another receptor for Ang-(1-7), in addition to MasR. researchgate.netfrontiersin.org The discovery of MrgD as an Ang-(1-7) receptor is relatively recent. researchgate.net

Ang-(1-7) can activate MrgD, leading to an increase in intracellular cAMP levels, phosphokinase A (PKA) activity, and cAMP response element-binding phosphorylation. researchgate.net This signaling pathway is similar to that observed with MasR activation. researchgate.net Studies using MrgD-deficient mice have shown impaired hemodynamic responses to Ang-(1-7) administration, further supporting MrgD's role as a functional receptor for this peptide. researchgate.net

There is also evidence suggesting that alamandine (B1532146), another peptide in the RAS, can bind to and activate MrgD, exerting similar protective effects to Ang-(1-7). frontiersin.orgphysiology.org

Structure-Activity Relationships (SAR) Governing Receptor Interaction

Structure-Activity Relationships (SAR) studies are fundamental to understanding how modifications to the chemical structure of angiotensin peptides and their analogues influence their binding affinity, selectivity, and functional activity at different receptors.

For AT1R, SAR studies on Ang II have highlighted the critical role of specific amino acid residues, particularly the aromatic residues Tyr4, His6, and Phe8, and the C-terminal carboxylate for agonist activity. mdpi.commdpi.com Substituting these key residues can significantly alter activity or even convert an agonist into an antagonist. mdpi.commdpi.com For example, replacement of Phe8 with isoleucine yields the antagonist saralasin. mdpi.commdpi.com The N-terminal Asp1 primarily affects binding affinity rather than efficacy. nih.gov

SAR studies on AT2R interactions have revealed different structural requirements compared to AT1R. Modifications at the N-terminal of Ang II analogues can have fundamentally different effects on AT2R affinity compared to AT1R. nih.gov The C-terminal region also plays a role, with bulky, hydrophobic aromatic residues at position 8 generally maintaining or improving AT2R affinity. nih.gov The conformation of the peptide also appears important, with suggestions that Ang II may adopt a more extended conformation when binding to AT2R than to AT1R. diva-portal.org

For MasR, Ang-(1-7) is the primary endogenous ligand. ahajournals.org SAR studies on Ang-(1-7) and its analogues are relevant to understanding MasR interactions. While specific details on angiotensin amide analogues and MasR SAR are not extensively covered in the provided results, the general principles of peptide modification and their impact on GPCR binding would apply.

Regarding AT4R/IRAP, SAR studies on Ang IV and its analogues have shown the importance of the N-terminal Val-Tyr-Ile sequence for high-affinity binding. frontiersin.org Modifications to the N-terminal peptide bond can affect susceptibility to hydrolysis while largely maintaining affinity. frontiersin.org Competitive inhibition of IRAP catalytic activity is a key aspect of AT4R ligand interaction. nih.govfrontiersin.org

Influence of C-terminal Residues and Carboxylate Group on Agonist Activity

The C-terminal region of angiotensin II, particularly the phenylalanine at position 8 and the terminal carboxylate group, plays a critical role in agonist activity at the AT1 receptor. Structure-activity studies have highlighted the importance of the aromatic residue phenylalanine (Phe) at position 8 and the C-terminal carboxylate for agonist activity. mdpi.comnih.gov Replacement of the aromatic Phe residue at position 8 with an aliphatic residue, such as isoleucine (Ile), often results in the conversion of an agonist into an antagonist. mdpi.comnih.gov This suggests that the presence of the aromatic ring and the negatively charged carboxylate at the C-terminus are essential for productive interaction with the receptor to trigger an agonist response. The correct orientation of the position 8 carboxyl group relative to the phenyl group of the phenylalanine residue may be necessary for agonistic activation of the angiotensin receptor complex. pnas.orgnih.gov Replacement of the aromatic ring by a nonaromatic group can lead to an incorrect orientation of the carboxyl group, resulting in antagonist properties. pnas.orgnih.gov

Role of Aromaticity and Steric Effects at Position 8 in Agonism and Antagonism

The nature of the amino acid at position 8 significantly influences whether an angiotensin II analogue acts as an agonist or an antagonist. The aromaticity and steric bulk of the residue at this position are key determinants. The phenylalanine-8 ring is required for its steric influence and aromaticity to ensure a fully active conformation at the C-terminus. nih.gov Substituting the aromatic Phe at position 8 with aliphatic amino acids like alanine (B10760859) or isoleucine results in peptides that function as inverse agonists or antagonists at AT1R. mdpi.comvu.edu.aunih.gov This underscores the critical role of the Phe8 aromatic ring in the contractile mechanism mediated by Ang II. mdpi.com The bulkiness of the side chain at position 8 in antagonists also influences the local conformation at the C-terminus and, consequently, their inhibitory properties. pnas.orgnih.gov Studies with cyclohexylalanine (Cha) at position 8 of Ang II analogues have shown that this substitution can produce potent antagonists, although some type I antagonists with Cha at position 8 retain significant agonist activity. nih.gov

Impact of Alkyl Amide Substitutions at Position 1 on Potency and Duration of Action

Modifications at the N-terminal position (position 1) of angiotensin II analogues can impact their potency and duration of action. Substitution of sarcosine (B1681465) (Sar) at position 1 is well-established to increase the potency of Ang II analogues, including agonists and antagonists. mdpi.com This effect is not attributed to increased metabolic stability but may arise from the removal of a distracting interaction between the amino terminus and the Asp side chain (present in native Ang II), allowing for increased interaction with a specific receptor residue (D17). mdpi.com Studies on [asparagine]angiotensin II analogues with alkyl-substituted amide groups at position 1 investigated the influence of the side chain at this position. nih.govacs.org These studies found that while all tested compounds retained full intrinsic activity, their potency decreased as the alkyl size of the substituted carboxamide group increased. nih.gov Despite the reduced potency, the alkylated analogues demonstrated an enhanced duration of action in in vitro assays. nih.gov

Here is a table illustrating the relative potencies of some position 1 modified analogues:

| Analogue | Relative Potency (Rabbit Aorta Strips, %) | Relative Potency (Rat Blood Pressure, %) |

| [1-asparagine]angiotensin II (Hypertensin) | 100 | 100 |

| [1-(N4,N4-dimethyl)asparagine]angiotensin II | 46 | 30 |

| [1-(N4,N4-dipropyl)asparagine]angiotensin II | 16 | 9 |

| [1-(N4,N4-diisopropyl)asparagine]angiotensin II | 9 | 7 |

| nih.gov |

Determinants for Receptor Subtype Selectivity (e.g., Benzamide (B126) Analogues)

Angiotensin II exerts its effects primarily through two major receptor subtypes, AT1 and AT2. Achieving selectivity for one subtype over the other is a key goal in the design of therapeutic agents. While the provided search results focus heavily on peptide analogues and AT1 receptor interactions, some information touches upon non-peptide analogues and AT2 receptor selectivity, particularly in the context of benzamide analogues.

Studies investigating nonpeptide AT2 receptor agonists have explored series of substituted benzamide analogues. capes.gov.brnih.govdiva-portal.org These studies aimed to identify structural features that confer high affinity and selectivity for the AT2 receptor. For instance, research on benzamide analogues of the selective nonpeptide AT2 receptor agonist M024 has been conducted to establish SARs for AT2 receptor selectivity. capes.gov.brnih.govdiva-portal.org These investigations compare different scaffolds, such as biphenyl (B1667301) and thienylphenyl, and examine the impact of substituents and their positions on AT1/AT2 receptor selectivity. capes.gov.brnih.govdiva-portal.org While the precise determinants for subtype selectivity can be complex and depend on the specific chemical series, these studies highlight that modifications to the non-peptide scaffold and substituents can lead to compounds with preferential binding to the AT2 receptor.

Conformational Studies and Receptor Binding Hypotheses

Understanding the three-dimensional structure (conformation) of angiotensin II and its analogues in solution and when bound to the receptor is essential for elucidating the mechanisms of receptor activation and for rational drug design.

Evidence for Secondary Structure in Angiotensin II (and Amide Analogues) in Solution

The conformation of linear peptides like angiotensin II in aqueous solution has been a subject of considerable investigation. While often described as highly motile with a dynamic equilibrium between folded and highly solvated conformations, evidence suggests the presence of some degree of ordered structure. nih.govacs.orgpnas.org Studies using techniques such as nuclear magnetic resonance (NMR), hydrogen exchange, circular dichroism (CD), and infrared spectroscopy have provided insights into the solution conformation of Ang II and its analogues. nih.govacs.orgpnas.orgjlu.edu.cnnih.govnih.govplos.org

NMR studies have indicated that Ang II in aqueous solution exists as a dynamic equilibrium of conformers, with evidence for local structure involving preferred sidechain positions for Tyr, His, Phe, and the C-terminal carboxyl group. nih.gov Hydrogen exchange experiments have supported the interpretation of secondary structure in Ang II, suggesting the presence of intramolecular hydrogen bonds or steric shielding of amide hydrogens from the solvent. nih.govpnas.org The slow exchange rate of the His6 NH, for example, suggests its participation in an internal hydrogen bond. nih.gov

While some studies suggest an extended backbone conformation for Ang II in aqueous solution, others indicate the presence of turn-like structures or a more compact conformation. acs.orgjlu.edu.cnnih.govresearchgate.net The conformation can be influenced by the solvent environment; for instance, interaction with acidic phospholipids (B1166683) can induce significant conformational changes, leading to more ordered secondary structures like beta-strands and turns. acs.org

Ring Clustering and Charge Relay Bioactive Conformation Models

Based on structure-activity relationships and spectroscopic studies, models for the bioactive conformation of angiotensin II at the receptor have been proposed. Two prominent concepts are the "ring cluster" and the "charge relay system."

The ring cluster hypothesis suggests that the aromatic rings of Tyr4, His6, and Phe8, along with the C-terminal carboxylate, are in close spatial proximity in the bioactive conformation, forming a cluster. mdpi.comresearchgate.netuoa.gr This clustering is thought to be important for the interaction with the receptor and subsequent activation. NMR spectroscopy and computational analysis have shown clustering between the side chains of key amino acids in Ang II and some analogues. researchgate.netuoa.gr

The charge relay system (CRS) model, analogous to that found in serine proteases, proposes a system of electrostatic interactions involving the Tyr4 hydroxyl, His6 imidazole, and the C-terminal carboxylate. mdpi.commdpi.comresearchgate.netnih.gov In this model, the C-terminal carboxylate abstracts a proton from the His6 imidazole, which in turn abstracts a proton from the Tyr4 hydroxyl, generating a tyrosinate anion. mdpi.comnih.gov This tyrosinate anion is considered essential for activating AT1 and AT2 receptors. mdpi.comnih.gov Evidence from various studies, including tyrosinate fluorescence lifetime spectroscopy and chemical reactivity studies, supports the existence of a CRS in the solution conformation of Ang II. mdpi.com When Ang II binds to the AT1 receptor, the CRS can be reconstituted with receptor residues playing a role in the proton transfer pathway. mdpi.com The interaction of the Tyr4 OH within the CRS appears to be crucial for triggering agonist activity. mdpi.com

The design of cyclic Ang II analogues has been used to test these conformational hypotheses. Constrained cyclic analogues that enforce the spatial proximity of the aromatic rings and the C-terminal carboxylate have been synthesized and found to be potent agonists, supporting the ring clustering and charge relay conformation models. mdpi.comresearchgate.netuoa.gr

Molecular Docking and Computational Analysis of Ligand-Receptor Interactions

Molecular docking and computational analysis play a crucial role in understanding the interaction between angiotensin amide analogues and their target receptors, primarily the Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R). These computational methods provide insights into the preferred binding modes, key interacting residues, and the energetics of ligand-receptor complexes, complementing experimental structure-activity relationship (SAR) studies.

Studies employing molecular docking have investigated the binding of various angiotensin II analogues and antagonists, including those with amide modifications, to models of the AT1 receptor. For instance, computational overlays between non-peptide antagonists like Losartan and angiotensin II-like peptide conformers have revealed common pharmacophoric points, suggesting shared interaction mechanisms despite structural differences nih.gov. Docking studies have shown that the terminal carboxyl group of angiotensin II interacts with Lys199 of the AT1 receptor, while an analogue like [Sar1,Val5,Ala8]-Ang II shows its terminal carboxyl bridging Arg23 at the top of helix 1 nih.gov. The interaction of the Phe8 residue of angiotensin II with Lys199 and His256 of the AT1 receptor is considered critical for agonist activation nih.gov. Docking the alpha-COOH group of Phe8 to Lys199 is suggested to achieve this interaction nih.gov. Non-peptide agonists have also been shown to interact with Lys199 and His256 in a similar manner nih.gov.

Computational analysis, including molecular dynamics (MD) simulations and free energy calculations, further elucidates the dynamic aspects of these interactions and provides quantitative measures of binding affinity. For example, MD simulations and free energy perturbation (FEP) calculations have been used to identify bioactive conformations and key pharmacophoric points responsible for interactions between AT2R agonists and the receptor nih.gov. These studies can reveal conserved fingerprints of protein-ligand interactions and assess the consistency of binding modes. nih.govmdpi.com

Specific residues within the receptor binding site are consistently identified as important for ligand binding and receptor activation. For the AT1 receptor, residues such as Tyr113, Tyr184, Lys199, His256, and Gln257 have been systematically analyzed through computational modeling alongside mutagenesis studies plos.org. The tetrazole group, a common feature in many AT1 receptor blockers (ARBs), has been shown to bind similarly to Lys199, His256, and Gln257 plos.org. Interactions with Tyr113 can involve groups like the hydroxyl group of olmesartan (B1677269) or the n-butyl group of irbesartan (B333) plos.org.

Molecular docking studies have also been applied to evaluate the binding affinity of novel angiotensin-converting enzyme (ACE) inhibitors, including L-proline amide derivatives, to the ACE enzyme. These studies can reveal favorable binding results and suggest that higher inhibitory activity might be related to the formation of hydrogen bonds with active site residues in ACE. researchgate.netaip.org Docking scores, often expressed in kcal/mol, provide a computational estimate of binding affinity, with more negative values indicating stronger binding. researchgate.netaip.orgbiointerfaceresearch.com

Furthermore, computational methods can identify putative small molecule binding sites within receptors, including those allosteric to the primary ligand binding site, which could be targets for developing biased modulators. nih.gov

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Valsartan derivatives (range) | -8.0 to -9.9 | biointerfaceresearch.com |

| L-proline amide derivative B2 (vs ACE) | -7.384 | researchgate.netaip.org |

Note: The table presents example data from molecular docking studies. Docking scores are theoretical predictions and should be interpreted in conjunction with experimental data.

Intracellular Signaling Cascades and Molecular Mechanisms Activated by Angiotensin Amide Analogues

G Protein-Dependent Signaling Pathways

Activation of AT1R by agonists like Angiotensin II leads to the engagement of heterotrimeric G proteins, initiating a cascade of intracellular events nih.govnih.gov.

Coupling to Heterotrimeric G Proteins (Gq/11, G12/13, Gi)

The AT1 receptor couples to several classes of heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi nih.govwikipedia.orgnih.gov. Agonist binding to the AT1R induces conformational changes in the receptor's intracellular regions, leading to the recruitment and activation of these G proteins nih.gov. While Angiotensin II is known to activate Gq and Gi, the mode of activation can be distinct depending on the specific ligand nih.gov. Studies using sensitive G protein assays have demonstrated Gq and Gi activation by Angiotensin II analogues nih.gov. The coupling to these different G protein subtypes allows for the diversification and convergence of downstream signaling events nih.gov.

Data on G Protein Coupling by Angiotensin Receptors:

| Receptor Subtype | Coupled G Proteins | References |

| AT1R | Gq/11, G12/13, Gi/o | nih.govwikipedia.orgnih.gov |

| AT2R | Gi/o (also G-protein independent signaling) | frontiersin.org |

| Mas Receptor | Gq, Gi/s, G12 (can be constitutively active) | plos.org |

| MrgD Receptor | Gq, Gi, Gs | frontiersin.org |

Phospholipase Activation (PLC, PLA2, PLD) and Second Messenger Generation

Activation of G proteins coupled to the AT1 receptor leads to the stimulation of various phospholipases, key enzymes in the generation of crucial second messengers nih.govahajournals.org. These include Phospholipase C (PLC), Phospholipase A2 (PLA2), and Phospholipase D (PLD) nih.govahajournals.org.

Inositol (B14025) Trisphosphate and Diacylglycerol Production

A primary consequence of AT1R activation and subsequent Gq/11 coupling is the activation of Phospholipase C (PLC) nih.govmedigraphic.comahajournals.orggeeksforgeeks.org. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govmedigraphic.comahajournals.orggeeksforgeeks.org. This process is rapid, with measurable decreases in PIP2 and increases in IP3 levels occurring within seconds of agonist stimulation ahajournals.org. IP3 is a soluble molecule that diffuses into the cytoplasm, while DAG remains associated with the plasma membrane geeksforgeeks.org.

Intracellular Calcium Mobilization

Inositol trisphosphate (IP3) plays a central role in mobilizing calcium from intracellular stores geeksforgeeks.orgahajournals.org. IP3 binds to specific ligand-gated calcium channels located on the endoplasmic reticulum (ER) or sarcoplasmic reticulum geeksforgeeks.orgahajournals.org. This binding triggers the release of stored calcium ions into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i) geeksforgeeks.orgahajournals.orgnih.gov. This increase in cytosolic calcium is a key event in many cellular responses mediated by angiotensin peptides, including vasoconstriction ahajournals.orgresearchgate.netgenome.jp. Studies have shown that Angiotensin II-induced increases in intracellular calcium can occur even in the absence of extracellular calcium, indicating a predominant release from intracellular stores nih.gov.

Data on Angiotensin II-Induced IP3 and Calcium Responses:

| Stimulus | Effect on PIP2 | Effect on IP3 | Effect on Cytosolic Ca2+ | Time Course (approx.) | References |

| Angiotensin II | Decrease | Increase | Increase | Within seconds | ahajournals.orgnih.gov |

Arachidonic Acid Release

Angiotensin II receptor activation also leads to the activation of Phospholipase A2 (PLA2), particularly cytosolic PLA2α (cPLA2α) nih.govahajournals.orgnih.gov. Activated PLA2 hydrolyzes membrane phospholipids (B1166683), releasing arachidonic acid (AA) nih.govnih.govbiologists.com. Arachidonic acid is a precursor for various signaling molecules, including prostaglandins (B1171923) and leukotrienes, which can mediate or modulate the effects of angiotensin peptides nih.gov. Angiotensin II has been shown to activate cPLA2α and release arachidonic acid from tissue phospholipids nih.gov. Angiotensin (1-9) and (1-7), other angiotensin peptides, have also been shown to augment arachidonic acid release researchgate.netahajournals.orgnih.gov.

Protein Kinase C (PKC) Activation and Downstream Effects

Diacylglycerol (DAG), the other second messenger produced by PLC-mediated PIP2 hydrolysis, is a key activator of Protein Kinase C (PKC) medigraphic.comgeeksforgeeks.org. DAG remains in the plasma membrane and activates PKC, a multifaceted enzyme that phosphorylates a variety of intracellular proteins medigraphic.comgeeksforgeeks.org. PKC activation is involved in numerous cellular functions, including muscle contraction, cell growth, and the regulation of ion channels medigraphic.comgeeksforgeeks.orggenome.jp. Angiotensin II-induced PKC activation has been observed in various cell types, and this activation can be persistent nih.gov. PKC can also cross-talk with other signaling pathways, modulating cellular responses nih.gov. Studies have indicated that PKC plays a role in Angiotensin II-induced vasoconstriction nih.gov.

Data on Angiotensin II Analogue and PKC Activation:

| Angiotensin Analogue | Effect on PKC Activity | Duration of Activation | Cell Type | References |

| [Sar1]-AII (S1-AII) | Increased particulate PKC activity | Persistent (up to 18h) | Primary cultured bovine adrenal medullary (BAM) cells | nih.gov |

Tyrosine Kinase-Mediated Signaling

Activation of angiotensin receptors, particularly AT1, leads to the stimulation of both receptor and non-receptor tyrosine kinases, despite the AT1 receptor itself lacking intrinsic tyrosine kinase activity. This tyrosine kinase activation plays a crucial role in mediating many of the cellular effects of angiotensin peptides, including growth and contractile responses. nih.govphysiology.orgnih.govnih.gov Inhibition of tyrosine kinases has been shown to attenuate angiotensin II-induced hypertrophic, proliferative, and contractile responses in vascular smooth muscle cells. physiology.org

Activation of Receptor Tyrosine Kinases (PDGF, EGFR, Insulin (B600854) Receptor)

Angiotensin II influences the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor I receptor (IGF-IR). scielo.brnih.govphysiology.orgnih.gov This activation can occur indirectly through transactivation mechanisms. scielo.brphysiology.org For instance, AT1 receptor activation can lead to the transactivation of EGFR, potentially mediated by non-receptor tyrosine kinases like Src or through metalloproteinase-dependent shedding of growth factors like heparin-binding EGF-like growth factor (HB-EGF). physiology.orgmdpi.com The AT1 receptor contains a motif (Tyr-Ile-Pro-Pro) in its carboxy-terminal tail that is analogous to SH2 binding motifs found in PDGFR and EGFR, suggesting a potential mechanism for interaction or downstream signaling convergence. physiology.org Activation of RTKs by ligands like insulin or PDGF has been shown to modulate Angiotensin II-induced calcium transients in vascular smooth muscle cells. ahajournals.org

Activation of Non-Receptor Tyrosine Kinases (Src, JAK/STAT, FAK)

Angiotensin II stimulates the phosphorylation and activation of numerous non-receptor tyrosine kinases. scielo.brnih.govphysiology.orgnih.gov These include members of the Src family kinases (e.g., c-Src, Fyn, Yes), Janus kinases (JAK and TYK), focal adhesion kinase (FAK), and calcium-dependent tyrosine kinases like Pyk2 (also known as CADTK or CAKβ). scielo.brphysiology.orgnih.govahajournals.orgnih.gov

Src Family Kinases: Angiotensin II induces rapid phosphorylation of c-Src, a process that appears to be redox-sensitive. physiology.org Src plays a role in Angiotensin II-induced phosphorylation of PLC-γ. physiology.org Src family kinases have also been implicated in the G protein receptor-mediated phosphorylation of the adapter protein Shc. ahajournals.org

JAK/STAT Pathway: AT1 receptor activation stimulates the JAK/STAT pathway, a signaling mechanism typically associated with cytokine receptors. scielo.brphysiology.orgahajournals.orgoup.combioone.org Angiotensin II has been shown to activate both JAK2 and TYK2 by phosphorylation. ahajournals.org This pathway involves the phosphorylation of STAT proteins (such as STAT1 and STAT3), which then translocate to the nucleus to activate gene transcription. scielo.brphysiology.org The JAK-STAT pathway may contribute to vascular and cardiac growth, remodeling, and repair influenced by Angiotensin II. scielo.brphysiology.org An association between JAK2 and the AT1 receptor, dependent on a YIPP sequence in the receptor's carboxy-terminal domain, has been observed. physiology.org

FAK and Pyk2: Angiotensin II activates FAK, leading to its translocation to focal adhesions and phosphorylation of proteins like paxillin (B1203293) and talin, which are involved in cell shape and movement. scielo.brahajournals.org Pyk2 is also activated by Angiotensin II through calcium-dependent pathways and can regulate Src and ERK-dependent signaling. scielo.brphysiology.orgnih.gov Activation of Pyk2 by Angiotensin II is associated with increased formation of Pyk2-Src complexes. nih.gov

Mitogen-Activated Protein (MAP) Kinase Pathways (ERK1/2, JNK, p38MAPK)

Angiotensin II activates the MAP kinase signaling cascade at various intracellular levels, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK/SAPK), and p38 MAPK. scielo.brnih.govphysiology.orgahajournals.orgoup.complos.orgahajournals.org This activation involves the phosphorylation of these kinases. scielo.broup.complos.org

ERK1/2: Angiotensin II induces tyrosine and threonine phosphorylation of ERK1/2. scielo.brahajournals.orgoup.com Activation of ERK1/2 is associated with increased expression of early response genes like c-fos, DNA synthesis, cell growth, and differentiation. scielo.brahajournals.org Angiotensin II appears to activate ERK1/2 through pathways that may involve c-Src and atypical PKC isoforms, and potentially via transactivation of tyrosine kinase receptors. scielo.brphysiology.orgoup.com

JNK and p38 MAPK: Angiotensin II also activates JNK/SAPK and p38 MAPK. scielo.brnih.govphysiology.orgoup.complos.orgresearchgate.net While ERK phosphorylation may occur via calcium-dependent or -independent pathways, JNK activation appears to be calcium-dependent and involves tyrosine kinases other than Src. scielo.br p38 MAPK is a critical component of redox-sensitive signaling pathways activated by Angiotensin II. scielo.br Activation of JNK and p38 MAPK is linked to various cellular functions, including stress responses and inflammation. emjreviews.com

90-kD S6 Kinase (RSK) Activation

Angiotensin II activates 90-kD S6 kinase (RSK) in cardiac myocytes. ahajournals.orgnih.gov RSK is a serine/threonine protein kinase that is a downstream target of ERK. scielo.brahajournals.orgahajournals.org RSK can translocate to the nucleus and activate transcription factors. scielo.br

Reactive Oxygen Species (ROS) Generation and Associated Signaling

Angiotensin II stimulates the intracellular formation of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. scielo.brnih.govnih.govphysiology.orgnih.govnih.govfrontiersin.org A major source of Angiotensin II-induced ROS is the membrane-bound NAD(P)H oxidase, although mitochondrial ROS production is also implicated. scielo.brnih.govnih.govwjgnet.com ROS act as signaling molecules, influencing downstream pathways including transcription factors, tyrosine kinases/phosphatases, ion channels, and MAP kinases. nih.govphysiology.org ROS generation is widely implicated in vascular inflammation and fibrosis. nih.govphysiology.org For example, Angiotensin II-mediated expression of certain proteins and induction of cellular hypertrophy can depend on ROS generation. nih.gov There is also evidence of cross-talk between NAD(P)H oxidase and mitochondria in Angiotensin II-induced ROS production. nih.gov

G Protein-Independent Signaling and Receptor Desensitization

While AT1 receptors primarily signal through heterotrimeric G proteins (Gq/11, Gi, and G12/13), they can also initiate G protein-independent signaling pathways. nih.govoup.comnih.govresearchgate.netfrontiersin.orgfrontiersin.org Beta-arrestins, traditionally associated with signal termination and receptor desensitization and internalization, play a significant role in G protein-independent signaling. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgphysiology.org Beta-arrestins can act as scaffolding molecules, particularly for MAP kinases like ERK1/2, leading to their activation independently of G protein coupling. nih.govfrontiersin.orgfrontiersin.org This arrestin-mediated ERK activation can persist even when G protein coupling is inhibited. nih.gov Receptor desensitization, a process that reduces the receptor's responsiveness to further stimulation, is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by beta-arrestin binding. researchgate.netfrontiersin.orgphysiology.org Beta-arrestins mediate the uncoupling of the receptor from G proteins and facilitate receptor internalization. researchgate.netfrontiersin.orgphysiology.org

Recruitment of G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestins

Upon agonist binding and activation, Angiotensin II receptors, as is characteristic of many GPCRs, undergo phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov, frontiersin.org, ahajournals.org This phosphorylation event is a crucial step that facilitates the recruitment of β-arrestin proteins to the activated receptor. nih.gov, frontiersin.org, researchgate.net β-arrestins, including β-arrestin1 and β-arrestin2, are multifaceted adaptor proteins that play critical roles in regulating GPCR function. nih.gov The recruitment of β-arrestins to the phosphorylated receptor is a key event in initiating receptor desensitization and internalization. nih.gov, frontiersin.org

Implications for Receptor Internalization and Signal Modulation

The binding of β-arrestins to phosphorylated Angiotensin II receptors has significant implications for receptor trafficking and signal modulation. β-arrestins act as scaffolds, connecting the receptor to components of the endocytic machinery, thereby promoting receptor internalization into intracellular vesicles. nih.gov, frontiersin.org This internalization serves to remove the activated receptor from the cell surface, a process known as desensitization, which attenuates further G protein-mediated signaling in response to the agonist. nih.gov, frontiersin.org, psu.edu, nih.gov Furthermore, internalized receptors can either be recycled back to the plasma membrane, restoring responsiveness, or targeted for degradation. nih.gov Beyond their role in desensitization and internalization, β-arrestins also function as signaling platforms, orchestrating G protein-independent signaling cascades that can contribute to distinct cellular outcomes. nih.gov, frontiersin.org

Functional Selectivity and Ligand Bias in Signaling

The concept of functional selectivity, also known as biased agonism or ligand bias, describes the ability of different ligands binding to the same receptor to differentially activate distinct downstream signaling pathways. wikipedia.org, plos.org, acs.org This phenomenon has been observed for Angiotensin II receptors, where various ligands, including synthetic analogues, can exhibit bias towards either G protein-dependent pathways or β-arrestin-dependent pathways. nih.gov, drugtargetreview.com, plos.org, acs.org For instance, studies have identified Angiotensin II analogues that preferentially activate β-arrestin signaling over Gαq signaling at the AT1 receptor. drugtargetreview.com, uq.edu.au This differential pathway engagement can lead to distinct functional consequences at the cellular and physiological levels. drugtargetreview.com, wikipedia.org The ability to design biased ligands holds therapeutic potential, allowing for the selective modulation of beneficial signaling pathways while potentially avoiding those linked to undesirable effects. nih.gov, drugtargetreview.com, acs.org

Physiological and Pharmacological Investigations of Angiotensin Amide Analogues in Pre Clinical Models

Cardiovascular System Research (Non-Clinical Models)